molecular formula C15H12BrNO5 B3488361 3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde

3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde

Cat. No.: B3488361
M. Wt: 366.16 g/mol
InChI Key: RWICYMZEVUGINB-UHFFFAOYSA-N
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Description

3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a bromine atom, a methoxy group, and a nitrophenylmethoxy group attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde can be achieved through a multi-step process involving the following key steps:

    Bromination: Introduction of a bromine atom to the benzaldehyde ring.

    Methoxylation: Addition of a methoxy group to the benzaldehyde ring.

    Nitration: Introduction of a nitro group to the phenyl ring.

    Methoxymethylation: Attachment of the nitrophenylmethoxy group to the benzaldehyde core.

Industrial Production Methods

Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve the use of solvents, temperature control, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzoic acid.

    Reduction: Formation of 3-Bromo-5-methoxy-4-[(2-aminophenyl)methoxy]benzaldehyde.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

    Electrophilic Aromatic Substitution: The bromine and nitro groups facilitate electrophilic aromatic substitution reactions, allowing the compound to interact with various substrates.

    Redox Reactions: The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-ethoxy-4-hydroxy-benzaldehyde
  • 2-Bromo-4-hydroxy-5-methoxy-benzaldehyde
  • 3-Benzyloxy-2-bromo-4-methoxy-benzaldehyde

Uniqueness

3-Bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde is unique due to the presence of both a bromine atom and a nitrophenylmethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-5-methoxy-4-[(2-nitrophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO5/c1-21-14-7-10(8-18)6-12(16)15(14)22-9-11-4-2-3-5-13(11)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWICYMZEVUGINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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